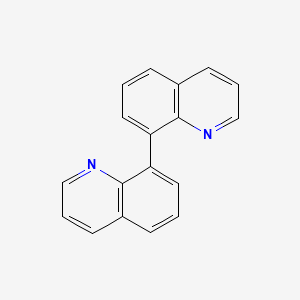

8,8'-Biquinoline

Description

Properties

CAS No. |

51913-96-3 |

|---|---|

Molecular Formula |

C18H12N2 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

8-quinolin-8-ylquinoline |

InChI |

InChI=1S/C18H12N2/c1-5-13-7-3-11-19-17(13)15(9-1)16-10-2-6-14-8-4-12-20-18(14)16/h1-12H |

InChI Key |

NCGTXVHJMVAXBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Origin of Product |

United States |

Foundational Significance of Biquinoline Scaffolds in Modern Chemistry

Biquinoline scaffolds, composed of two linked quinoline (B57606) units, are of significant interest in coordination chemistry and materials science. The nitrogen atoms in the quinoline rings act as excellent coordination sites for a wide range of metal ions. This chelating ability is fundamental to their application in catalysis, where they can form stable and reactive metal complexes. The rigid and planar structure of the biquinoline backbone also makes it an attractive component for the construction of functional materials, such as polymers and metal-organic frameworks (MOFs).

The isomerism of biquinolines, referring to the point of linkage between the two quinoline units, plays a crucial role in determining their coordination geometry and, consequently, their chemical and physical properties. For instance, 2,2'-biquinoline (B90511) has been extensively studied and is known to form stable complexes with many transition metals, finding use in photoredox catalysis and as a component of phototoxic anticancer agents. rsc.orgresearchgate.net In contrast, the 8,8'-isomer presents a different spatial arrangement of the nitrogen atoms, which influences its coordination behavior and opens avenues for the development of materials with unique properties.

Academic Research Perspectives on 8,8 Biquinoline As a Privileged Ligand and Functional Building Block

While research on biquinoline derivatives has been extensive, the focus has largely been on isomers other than 8,8'-Biquinoline. However, academic interest in 8,8'-Biquinoline is growing, driven by the quest for new ligands and functional building blocks with novel properties.

As a privileged ligand , 8,8'-Biquinoline offers a unique bite angle and steric environment compared to its more studied counterparts. This can lead to the formation of metal complexes with unusual coordination geometries and reactivity. The resulting complexes are being explored for their potential in asymmetric catalysis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction.

As a functional building block , 8,8'-Biquinoline is being investigated for its potential in supramolecular chemistry and materials science. Its rigid structure and potential for π-π stacking interactions make it a candidate for the construction of self-assembling systems and porous materials. For example, the incorporation of biquinoline moieties into polymers can enhance their thermal stability and introduce metal-binding capabilities. researchgate.net Furthermore, the use of biquinoline-based ligands in the synthesis of Metal-Organic Frameworks (MOFs) is an active area of research, with potential applications in gas storage, separation, and heterogeneous catalysis. nih.govacs.orgscispace.com

Scope and Research Objectives for Comprehensive Scholarly Inquiry into 8,8 Biquinoline

Established and Emerging Synthetic Pathways for Biquinoline Core Construction

The creation of the C8-C8' bond to link two quinoline (B57606) units is the fundamental challenge in synthesizing the 8,8'-biquinoline scaffold. Methodologies have evolved from classical coupling reactions to more efficient and selective catalytic processes.

Catalytic Coupling Reactions for Biquinoline Scaffold Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems, including the 8,8'-biquinoline framework. Key among these are the Suzuki-Miyaura and Ullmann-type couplings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This method offers high functional group tolerance and generally mild reaction conditions. rsc.orgbohrium.com The synthesis of an 8,8'-biquinoline can be achieved by coupling an 8-haloquinoline with an 8-quinolineboronic acid or its ester. A one-pot, borylation-coupling sequence can also be employed to synthesize these molecules efficiently. bohrium.com

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-C, C-O, and C-N bonds. mdpi.com The traditional synthesis of symmetric biaryls via Ullmann coupling requires high temperatures (often >200 °C) and stoichiometric copper. nih.gov Modern variations utilize soluble copper catalysts and ligands, such as 8-hydroxyquinoline (B1678124) itself, which can facilitate the reaction under milder conditions. acs.orgdtic.mil While historically significant, these methods are often superseded by more efficient palladium-catalyzed protocols.

More recently, direct C-H activation has emerged as a highly atom-economical strategy. A notable development is the palladium-catalyzed oxidative C8-H homocoupling of quinoline N-oxides. informahealthcare.com This method avoids the pre-functionalization of the quinoline rings (i.e., halogenation or borylation) and demonstrates high regioselectivity for the C8 position. informahealthcare.comresearchgate.net The reaction typically uses a palladium(II) catalyst, such as Pd(OAc)₂, with an oxidant like silver acetate (B1210297) in acetic acid. The resulting 8,8'-biquinolyl N,N'-dioxides can be readily deoxygenated to furnish the final 8,8'-biquinoline products. informahealthcare.com

Table 1: Comparison of Catalytic Coupling Reactions for Biquinoline Scaffold Formation

| Reaction Type | Typical Catalyst | Key Reactants | General Conditions | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., PdCl₂(dppf)) | 8-Haloquinoline + 8-Quinolineboronic acid | Base (e.g., K₂CO₃), Solvent (e.g., THF/H₂O) | High yield, mild conditions, good functional group tolerance. bohrium.com |

| Ullmann Coupling | Copper (metal or salts) | 8-Haloquinoline | High temperatures (>160-200 °C), polar solvents. mdpi.comnih.gov | Classical method, often requires harsh conditions. dtic.mil |

| Oxidative C-H Homocoupling | Pd(OAc)₂ | Quinoline N-oxide | Oxidant (e.g., AgOAc), Acetic Acid (solvent) | Atom-economical, avoids pre-functionalization, high C8 selectivity. informahealthcare.com |

Hydrothermal Synthesis and Controlled Derivatization Approaches

Hydrothermal synthesis (HTS) utilizes high-temperature water (typically >100 °C) as a reaction medium. It is recognized as a green chemistry approach as it often avoids the use of toxic organic solvents, catalysts, or strong acids. informahealthcare.com This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles, such as quinoxalines and benzimidazoles, achieving high yields in short reaction times. informahealthcare.com

While specific reports on the hydrothermal synthesis of the core 8,8'-biquinoline are scarce, the principles are applicable. The reaction would likely involve the self-assembly of appropriate precursors under high temperature and pressure in an aqueous environment. For instance, methods used for synthesizing coordination polymers with amino-functionalized acids under hydrothermal conditions (e.g., 160 °C for several days) demonstrate the utility of this approach for constructing complex molecular architectures. The key advantages of HTS include its environmental friendliness and the potential to generate crystalline products directly from the reaction mixture. informahealthcare.com

Controlled derivatization under hydrothermal conditions allows for the one-pot synthesis of functionalized products. For example, studies have shown that deprotection of a protecting group like Boc can occur in situ during hydrothermal ring formation, showcasing the method's versatility. informahealthcare.com This suggests a potential pathway for producing functionalized biquinolines directly from protected precursors in a single, environmentally benign step.

Precision Synthesis of Highly Functionalized 8,8'-Biquinoline Ligands

The introduction of specific functional groups onto the 8,8'-biquinoline scaffold is essential for tuning its properties for specific applications. This requires precise and often multi-step synthetic strategies.

Preparation of 8,8'-Bis(aminomethyl)-2,2'-biquinoline (L)

The synthesis of 8,8'-Bis(aminomethyl)-2,2'-biquinoline, a ligand with chelating aminomethyl arms, is not directly reported in a single procedure. However, a viable synthetic route can be proposed based on established methodologies for quinoline functionalization. A plausible multi-step approach involves the functionalization of benzylic C-H bonds of a dimethyl-biquinoline precursor.

A potential pathway could begin with the synthesis of a 7,7'-dimethyl-8,8'-biquinoline precursor. Subsequent palladium-catalyzed C-H oxidation of the methyl groups could yield the corresponding dialdehyde (B1249045) or dicarboxylic acid. acs.org Alternatively, a more direct approach involves the nitration of the benzylic C-H bonds. Palladium-catalyzed nitration of 8-methylquinolines using tert-butyl nitrite (B80452) (t-BuONO) has been shown to produce 8-(nitromethyl)quinolines in good yields. Applying this logic, 7,7'-dimethyl-8,8'-biquinoline could be dinitrated at the methyl positions.

The final and crucial step is the conversion of the nitro groups to the desired primary amines. The reduction of nitro groups on quinoline-containing macrocycles has been successfully achieved using reduced iron powder in ethanol (B145695) with a catalytic amount of hydrochloric acid. This method is effective for converting nitro-quinolinylmethyl groups to amino-quinolinylmethyl groups.

Table 2: Proposed Synthetic Route for 8,8'-Bis(aminomethyl)-2,2'-biquinoline | Step | Reaction | Reagents & Conditions | Intermediate/Product | Rationale/Reference | | :--- | :--- | :--- | :--- | :--- | | 1 | Biquinoline Formation | (e.g., C-H Homocoupling of 7-methylquinoline (B44030) N-oxide) | Pd(OAc)₂, AgOAc, AcOH | 7,7'-Dimethyl-8,8'-biquinoline | Based on C8-selective coupling of quinoline N-oxides. informahealthcare.com | | 2 | Benzylic C-H Nitration | Pd(OAc)₂, t-BuONO | 8,8'-Bis(nitromethyl)-7,7'-biquinoline | Based on Pd-catalyzed nitration of 8-methylquinolines. | | 3 | Nitro Group Reduction | Fe powder, HCl (cat.), EtOH/H₂O, reflux | 8,8'-Bis(aminomethyl)-2,2'-biquinoline | Based on reduction of nitro-quinolinylmethyl macrocycles. |

Design, Synthesis, and Optical Resolution of Chiral 1,1'-Dimethyl-octahydro-8,8'-biquinoline-7,7'-diol

A chiral, configurationally stable analogue of 1,1'-bi-2-naphthol (B31242) (BINOL) was designed by incorporating nitrogen atoms at the 8,8'-positions and reducing the heterocyclic rings. The resulting compound, 1,1'-Dimethyl-octahydro-8,8'-biquinoline-7,7'-diol, exhibits good solubility in common organic solvents like CH₂Cl₂, CHCl₃, and THF.

The synthesis begins with the Skraup reaction of 2-amino-6-methoxyphenol (B1281700) with acrolein to form 7-methoxy-8-nitroquinoline. This is followed by a series of steps including reduction of the nitro group, methylation, and demethylation to yield the racemic diol. The optical resolution of the racemic diol is a critical step. It is achieved by forming diastereomeric bis-menthylcarbonate derivatives. These diastereomers are separated by chromatography, and subsequent hydrolysis affords the individual enantiomers, (S)-7a and (R)-7b, in good yields and high optical purity (≥99% ee). The absolute configuration was confirmed by X-ray crystallographic analysis.

Synthesis of [2,2'-Biquinoline]-4,4'-dicarboxylic Acid (H₂BCA) and its Salts

[2,2'-Biquinoline]-4,4'-dicarboxylic acid (also known as 2,2'-bicinchoninic acid, H₂BCA) is a widely used chelating agent, particularly famous for its application in the bicinchoninic acid assay (BCA assay) for protein quantification. Its synthesis typically starts from quinoline-4-carboxylic acid.

The preparation involves the oxidative coupling of two molecules of quinoline-4-carboxylic acid. The dipotassium (B57713) salt of H₂BCA is noted as a green alternative to traditional oxidation methods. nih.gov The free acid is a useful chemical compound for various research applications.

Salts of H₂BCA, such as the disodium (B8443419) and dipotassium salts, are common commercial forms. The dipotassium salt trihydrate is a known biquinoline derivative. nih.gov The disodium salt is also well-documented and commercially available. These salt forms often exhibit better solubility in aqueous media compared to the free acid.

Table 3: Properties of [2,2'-Biquinoline]-4,4'-dicarboxylic Acid and its Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Appearance |

|---|---|---|---|---|

| [2,2'-Biquinoline]-4,4'-dicarboxylic acid (H₂BCA) | 1245-13-2 | C₂₀H₁₂N₂O₄ | 344.33 g/mol | Powder |

| Disodium [2,2'-Biquinoline]-4,4'-dicarboxylate | 979-88-4 | C₂₀H₁₀N₂Na₂O₄ | 388.28 g/mol | Powder |

| Dipotassium [2,2'-Biquinoline]-4,4'-dicarboxylate trihydrate | 207124-63-8 | C₂₀H₁₀K₂N₂O₄·3H₂O | 474.55 g/mol | Powder |

Regioselective Synthesis and Functionalization Strategies (e.g., Pd(II)-mediated C-H oxidation)

Regioselective C-H functionalization is a powerful tool for modifying complex molecules like quinolines, offering an atom- and step-economical advantage over methods requiring pre-functionalized precursors. mdpi.comnih.gov While the C2 position of quinolines is often readily functionalized due to electronic factors and the directing effect of the nitrogen atom, achieving functionalization at more distant positions (C3–C8) is more challenging and has been a focus of recent research. nih.gov

Transition metal catalysis, particularly with palladium, has emerged as a key strategy for achieving site-selectivity. mdpi.comrsc.org The general mechanism involves the coordination of the metal to the quinoline, followed by a C-H activation step to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com

A notable strategy for achieving regioselectivity involves the use of a directing group. For instance, the 8-amidoquinoline scaffold has been successfully used as a bidentate directing group to facilitate C-H functionalization. mdpi.com Another approach is the metal-free, regioselective halogenation of 8-substituted quinolines at the C5 position using trihaloisocyanuric acid. rsc.org This method is operationally simple, works at room temperature, and is highly economical, providing exclusive C5-halogenated products for a variety of 8-substituted quinolines, including alkoxy, amide, and urea (B33335) derivatives. rsc.org

While direct Pd(II)-mediated C-H oxidation of an unsubstituted 8,8'-biquinoline at a specific position is not widely documented, the principles are demonstrated in the broader context of quinoline chemistry. For example, palladium-catalyzed oxidative C-H/C-H coupling of quinolines with unactivated arenes has been achieved using Pd(OAc)₂ with an oxidant like Ag₂CO₃. mdpi.com These methodologies highlight the potential for developing highly specific functionalization strategies for complex biquinoline systems.

| Strategy | Catalyst/Reagent | Position Functionalized | Key Features | Reference |

| Remote C-H Halogenation | Trihaloisocyanuric Acid (0.36 equiv.) | C5 of 8-substituted quinolines | Metal-free, room temperature, excellent regioselectivity. | rsc.org |

| Directing Group-Assisted C-H Activation | Various (e.g., Iron(III) catalyst for halogenation) | Varies based on directing group placement | Enables functionalization at otherwise inaccessible positions. | mdpi.com |

| Oxidative Cross-Coupling | Pd(OAc)₂ / Ag₂CO₃ | C2 of quinoline N-oxide | Couples quinolines with other aromatic systems. | mdpi.com |

Synthesis of Isomeric Biquinoline Dicarboxylic Acids (e.g., 2,2'-biquinoline-6,6'-, 7,7'-, and 8,8'-dicarboxylic acids)

Bifunctional biquinoline monomers, such as isomeric dicarboxylic acids, are valuable precursors for the synthesis of advanced polymers with unique thermal, mechanical, and electrochemical properties. A method has been specifically developed for the synthesis of 2,2′-biquinoline-6,6′-, 7,7′-, and 8,8′-dicarboxylic acids. These monomers have been utilized to create copolyamic acids and copolybenzoxazinoneimides, which feature biquinoline units integrated into the main polymer chain.

While the specific synthetic pathway for the 8,8'-isomer is part of this developed method, other isomeric biquinoline dicarboxylic acids have well-documented syntheses. For example, 2-alkyl-8-quinoline carboxylic acids can be synthesized via an improved Doebner–Miller reaction using anthranilic acid. researchgate.net Furthermore, 2,2'-biquinoline-4,4'-dicarboxylic acid, widely known as bicinchoninic acid (BCA), is a commercially significant compound used extensively in biochemical protein quantification assays. rsc.org

The synthesis of these varied isomers allows for fine-tuning the properties of resulting materials and metal complexes.

| Isomer | Common Name/Abbreviation | Significance/Application |

| 2,2'-Biquinoline-4,4'-dicarboxylic acid | Bicinchoninic acid (BCA) | Reagent for colorimetric detection of copper and protein quantification. |

| 2,2'-Biquinoline-6,6'-dicarboxylic acid | Bifunctional monomer | Synthesis of copolyamic acids and copolybenzoxazinoneimides. |

| 2,2'-Biquinoline-7,7'-dicarboxylic acid | Bifunctional monomer | Synthesis of copolyamic acids and copolybenzoxazinoneimides. |

| 2,2'-Biquinoline-8,8'-dicarboxylic acid | Bifunctional monomer | Synthesis of copolyamic acids and copolybenzoxazinoneimides. |

Innovative Strategies for Efficient Biquinoline Synthesis

Recent advancements in synthetic organic chemistry have emphasized the development of "one-pot" reactions and environmentally benign protocols. nih.govmdpi.com These strategies aim to improve efficiency by reducing the number of synthetic steps and purification procedures, minimizing waste, and using less hazardous materials. nih.gov

Several innovative one-pot methods for synthesizing both symmetrical and unsymmetrical 2,2'-biquinolines have been developed, offering greener alternatives to traditional multi-step syntheses.

One highly efficient, metal-free approach utilizes 55% hydroiodic acid (HI) as a catalyst and molecular oxygen as the sole oxidant. rsc.orgresearchgate.net This method uses inexpensive and readily available aromatic amines as starting materials to produce a range of 2,2'-biquinoline derivatives in a single pot. rsc.org The reaction proceeds through a multi-step sequence involving radical additions, isomerization, cyclization, and oxidation. rsc.org Symmetrical 2,2'-biquinolines can be formed when aromatic amines react directly with 1,4-dioxane (B91453) under these conditions. rsc.org

Another environmentally friendly strategy involves a metal- and solvent-free domino reaction. This method synthesizes 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes in the presence of a catalytic amount (10 mol%) of molecular iodine at 120 °C. The avoidance of metal catalysts and solvents significantly reduces metal waste and environmental impact.

These modern synthetic protocols represent a significant step forward in the sustainable production of valuable biquinoline compounds.

| Method | Catalyst | Oxidant | Starting Materials | Key Advantages | Reference |

| HI-Catalyzed One-Pot Synthesis | 55% Hydroiodic Acid (HI) | Oxygen (O₂) | Aromatic amines | Metal-free, uses a green oxidant, one-pot procedure. | rsc.orgresearchgate.net |

| Iodine-Catalyzed Domino Reaction | Molecular Iodine (I₂) | Not explicitly required | Aryl amines, styrene oxides, aryl acetylenes | Metal-free, solvent-free, high atom economy. |

Fundamental Principles of Metal Ion Coordination with Biquinoline Architectures

The formation of coordination complexes is a foundational process where a central metal ion, acting as a Lewis acid (electron pair acceptor), binds to one or more molecules or ions known as ligands, which function as Lewis bases (electron pair donors). utexas.edupurdue.edu In aqueous solutions, metal ions are typically coordinated with water molecules, and the formation of other complexes occurs through the exchange of these water ligands for new ones. utexas.edu

Biquinoline architectures, as ligands, are characterized by their rigid structures and the presence of nitrogen atoms with available lone pairs of electrons, which they donate to form coordinate covalent bonds with a metal center. chemguide.co.uk The stability and specificity of the resulting metal-ligand complex are governed by the properties of both the metal ion and the ligand. nih.gov Key factors for the metal ion include its charge, size, and electron affinity; small, highly charged metal ions tend to form complex ions most readily. libretexts.org For the ligand, its ability to donate electron pairs and its structural conformation are crucial. utexas.edu

Ligands like 2,2'-biquinoline are chelating agents, meaning they bind to the metal ion at two or more points. This multi-point attachment, known as the chelate effect, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. The structure of the biquinoline ligand is considered "preorganized," meaning it is already in a conformation suitable for complexing a target metal ion, which contributes to the formation of more stable complexes and higher metal ion selectivity. uncw.edu The number of coordinate bonds formed by the central metal ion determines its coordination number. chemguide.co.uk For instance, a metal ion forming six bonds has a coordination number of 6. chemguide.co.uk The geometry of the chelate ring formed upon complexation also plays a role in selectivity; ligands that form six-membered rings, such as those derived from 8-(2-pyridyl)quinoline, may show selectivity for smaller metal ions compared to analogs like 2,2'-bipyridyl that form five-membered rings. uncw.edu

Synthesis and Structural Elucidation of Metal-Biquinoline Complexes

The synthesis of metal complexes involves the reaction of a metal salt with the biquinoline-based ligand, often in a suitable solvent. nih.gov The resulting complexes are then characterized using various techniques, including elemental analysis, spectroscopic methods (IR, UV-Vis, NMR), and single-crystal X-ray diffraction to elucidate their structure and bonding. nih.govbioline.org.br

A series of Cobalt(II) complexes featuring the tetradentate ligand 8,8'-bis(aminomethyl)-2,2'-biquinoline (L) have been synthesized and characterized. squ.edu.omkisti.re.kr These complexes, with the general formula CoLX₂, were prepared by reacting a degassed methanolic solution of the ligand with a boiling solution of the corresponding cobalt salt (e.g., Co(SCN)₂) under a dinitrogen atmosphere. squ.edu.om The resulting solid complexes were collected via filtration. squ.edu.om

The magnetic moments of these complexes were found to be typical for a low-spin d⁷ Co(II) center. squ.edu.omresearchgate.net A significant aspect of their chemistry is their interaction with molecular oxygen. squ.edu.om Studies using Electron Spin Resonance (E.S.R.) spectroscopy revealed that in a DMF solution, these Co(II) complexes react with dioxygen to form a dicobalt(III) peroxo-bridged complex. squ.edu.omsqu.edu.om This transformation is associated with the formation of an E.S.R.-silent solution, which is consistent with the presence of low-spin d⁶ Co(III) species. researchgate.net This behavior was also observed when ancillary ligands like pyridine (B92270) and 2-methylimidazole (B133640) were present. squ.edu.omsqu.edu.om The dioxygen complexes demonstrated effectiveness as oxidation catalysts. squ.edu.omsqu.edu.om

Table 1: Synthesized Cobalt(II) Complexes with 8,8'-bis(aminomethyl)-2,2'-biquinoline (L)

| Complex Formula | Anion (X) | Reference |

|---|---|---|

| {CoL(SCN)₂} | SCN⁻ | squ.edu.om |

| {CoL(BF₄)₂·H₂O} | BF₄⁻ | researchgate.net |

| {CoLI₂·H₂O} | I⁻ | squ.edu.om |

Copper(I) complexes with biquinoline ligands have been synthesized and structurally characterized. For example, the complex [Cu(biq)Cl], where biq is 2,2'-biquinoline, was prepared and analyzed. researchgate.net Single-crystal analysis of this compound shows that the copper(I) center adopts a distorted trigonal planar geometry. researchgate.net The structure consists of 2D layers linked by C-H···Cl interactions, which are further connected by π-π stacking interactions between the aromatic rings of the ligands to form a 3D supramolecular network. researchgate.net

The synthesis of dicopper(I) complexes with ligands containing two distinct N₃-binding sites linked by a spacer has also been reported. rsc.org These complexes, when reacted with salts of weakly coordinating anions, can form species such as (L¹)(Cuᴵ(NCCH₃))₂₂. rsc.org Such dicopper complexes have been shown to react rapidly with O₂ at low temperatures to form metastable dioxygen adducts, where the O₂ molecule is bound between the two copper centers. rsc.org

Gallium(III) complexes have been synthesized using derivatives of 8-hydroxyquinoline. nih.gov For instance, tris(8-quinolinolato)gallium(III) (also known as KP46) is a well-studied compound. nih.govunivie.ac.at A series of novel gallium(III) complexes, including [Ga(HQL)₃], [Ga(MQL)₃], [Ga(ClQL)₃], and [Ga(BrQL)₄], were synthesized by reacting different 8-hydroxyquinoline derivatives with gallium(III) metal salts. nih.gov

The structures of these complexes were confirmed through single-crystal X-ray crystallography and Density Functional Theory (DFT) calculations. nih.gov The crystal structures reveal a central gallium(III) ion coordinated to three quinoline derivative ligands, forming a zero-dimensional structure. nih.gov The study of gallium(III) complexation with 8-hydroxyquinoline-5-sulfonate in aqueous solutions has also been performed using multinuclear NMR and luminescence techniques. researchgate.net These studies provide insight into the solution behavior of gallium(III) hydroxyquinolinate complexes. researchgate.net

A family of metal-organic frameworks (MOFs), which are crystalline coordination polymers built from metal ions and organic linkers, have been constructed using a biquinoline derivative. acs.orgnih.gov Specifically, the ligand 2,2′-bicinchoninic acid (H₂BCA), a type of [2,2'-Biquinoline]-4,4'-dicarboxylic acid, has been used to synthesize MOFs with s-block metals such as Strontium (Sr) and Barium (Ba), as well as d-block metals like Yttrium (Y) and Cadmium (Cd). acs.org

These MOFs, named GR-MOFs, were synthesized via a solvothermal route. acs.org For example, GR-MOF-13, which contains Cd(II), crystallizes in the monoclinic space group P2₁/n and forms a 3D-coordination polymer. acs.org In this structure, the planes of the carboxylate groups coordinated to the metal are not coplanar with the ligand's aromatic skeleton. acs.org The use of [2,2'-Biquinoline]-4,4'-dicarboxylic acid has also been noted as a structural-directing agent in the crystal transformation of certain Mn(II) MOFs. rsc.org

Table 2: GR-MOF Family with 2,2′-Bicinchoninic Acid (BCA) Linker

| MOF Name | Metal Ion (M) | Block | Chemical Formula | Reference |

|---|---|---|---|---|

| GR-MOF-11 | Sr(II) | s-block | {Sr(BCA)₂} | acs.org |

| GR-MOF-14 | Ba(II) | s-block | {Ba(BCA)₂} | acs.org |

| GR-MOF-12 | Y(III) | d-block | {Y(BCA)₁.₅} | acs.org |

The synthesis of polynuclear complexes containing Ruthenium(II) and Osmium(II) often employs a strategy described as "complexes as ligands and complexes as metals". rsc.org This approach allows for the construction of large, well-defined dendritic and polynuclear structures. rsc.org

A series of di- and tetranuclear homo- and heterometallic complexes of Ru(II) and Os(II) have been synthesized using a long, rigid bridging ligand (dppz(11-11')dppz). nih.gov In these structures, the metal centers are typically chelated by terminal ligands such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), which are structurally analogous to biquinoline. nih.gov The general formulas for these complexes include [(bpy)₂M-BL-M(bpy)₂]⁴⁺, where M can be Ru(II) or Os(II). nih.gov

Additionally, asymmetric Ru(II) and Os(II) tris-chelate complexes have been prepared with new bidentate 2-pyridylquinoline ligands, which are structurally related to biquinoline. nih.govmdpi.com These complexes, such as [Ru(bpy)₂L]²⁺ and [Os(bpy)₂L]²⁺ (where L is a functionalized 2-pyridylquinoline), were synthesized and fully characterized by techniques including NMR and mass spectrometry. nih.govmdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound "8,8'-Biquinoline" that strictly adheres to the provided detailed outline.

Extensive searches for specific data regarding the synthesis of metal-polymer complexes, advanced spectroscopic properties (luminescence, ESR), detailed X-ray crystallography, and the electrochemical behavior of 8,8'-Biquinoline complexes did not yield relevant research findings.

The available scientific literature predominantly focuses on other isomers, such as 2,2'-Biquinoline , and derivatives like 8-Hydroxyquinoline . While these compounds exhibit a rich coordination chemistry, introducing their data would violate the explicit instruction to focus solely on "8,8'-Biquinoline" and the specified subsections. Adhering to the principles of scientific accuracy and the strict constraints of the request, no content can be provided for the outlined sections.

Catalytic Applications of 8,8 Biquinoline Based Systems

Homogeneous Catalysis Mediated by Biquinoline Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. nih.gov 8,8'-Biquinoline and its derivatives form soluble complexes with metals like palladium, copper, and ruthenium, which are active catalysts for several important classes of organic reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govnih.gov The efficacy of these reactions heavily relies on the nature of the ligand coordinated to the palladium center, which influences the key steps of the catalytic cycle: oxidative addition and reductive elimination. libretexts.orgyoutube.com Ligands are designed to be electron-rich and sterically bulky to facilitate these steps. libretexts.org

While simple phosphine (B1218219) ligands were used historically, the development of more complex ligand architectures has been crucial for expanding the scope and efficiency of reactions like the Suzuki-Miyaura coupling. nih.gov In this context, nitrogen-based ligands like biquinolines have been explored. A theoretical study analyzed a frustrated Lewis pair ligand, (quinolin-8-yl)dimesitylborane (DMBQ), which features a quinoline (B57606) unit for metal coordination. usd.edu This study investigated the thermodynamics of using a palladium(0) complex of this ligand to catalyze a Suzuki cross-coupling reaction. usd.edu The calculations showed that electrons are donated from the quinoline nitrogen through the palladium center to the boron atom, creating a thermodynamically favorable species to act as a catalyst for the C-C bond formation. usd.edu This highlights the potential of quinoline-based scaffolds, including by extension the bidentate 8,8'-biquinoline system, to serve as effective ligands in palladium-catalyzed cross-coupling chemistry. The general scheme for these reactions involves the coupling of an organoboron compound with an organic halide. youtube.com

The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. Homogeneous copper complexes, often in combination with a nitroxyl (B88944) radical co-catalyst like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), have emerged as highly effective catalysts for the aerobic oxidation of alcohols. nih.govmdpi.com The ligand structure is critical to the catalyst's performance. Copper(II) complexes supported by N,N-bidentate ligands analogous to 8,8'-biquinoline, such as those derived from 8-hydroxyquinoline-imine, have shown high catalytic activity. researchgate.net These systems can efficiently oxidize a range of primary and secondary alcohols to their corresponding carbonyl compounds with high selectivity. nih.govresearchgate.net For example, copper(II) complexes with 8-hydroxyquinoline-imine ligands have been shown to catalyze the aerobic oxidation of various alcohols in the presence of TEMPO, achieving good to excellent yields. researchgate.net

| Catalyst System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / 8-hydroxyquinoline-imine ligand / TEMPO | Benzyl alcohol | Benzaldehyde (B42025) | 84 | researchgate.net |

| Cu(OAc)₂ / 8-hydroxyquinoline-imine ligand / TEMPO | 1-Phenylethanol | Acetophenone | 91 | researchgate.net |

| Cu(OAc)₂ / 8-hydroxyquinoline-imine ligand / TEMPO | Cyclohexanol | Cyclohexanone | 85 | researchgate.net |

| CuCl / TEMPO / DMF | Cinnamyl alcohol | Cinnamaldehyde | 90 | nih.gov |

Similarly, 8,8'-biquinoline-type complexes can participate in the catalytic oxidation of other substrates, such as triphenylphosphine (B44618) (PPh₃) to triphenylphosphine oxide (OPPh₃). This reaction is often used as a model to study the oxygen-transfer capabilities of metal complexes. rsc.org For instance, ruthenium-dioxygen complexes have been shown to be efficient homogeneous catalysts for the oxidation of PPh₃ using molecular oxygen. rsc.org The mechanism involves the transfer of an oxygen atom from the metal complex to the phosphine. Given the ability of 8,8'-biquinoline to stabilize various oxidation states of transition metals, its complexes are viable candidates for mediating such oxygen atom transfer reactions. rsc.orgresearchgate.net

Reductive amination is a cornerstone of amine synthesis, converting aldehydes or ketones into primary, secondary, or tertiary amines. youtube.comrsc.org The process typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. rsc.org This method avoids the over-alkylation problems often encountered with direct alkylation of amines. youtube.com

A variety of catalytic systems have been developed for this transformation, employing both noble metals like palladium and platinum, and more abundant 3d transition metals such as nickel and cobalt. nih.govresearchgate.netmdpi.com Catalytic transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid, and catalytic hydrogenation with H₂ gas are common strategies. nih.govmdpi.com For example, cobalt-based composites have been shown to effectively catalyze the amination of aromatic aldehydes with primary amines under hydrogen pressure, yielding the corresponding secondary amines in high yields. researchgate.net An efficient methodology for the reductive alkylation of secondary amines with aldehydes has also been developed using an iridium complex catalyst and triethylsilane (Et₃SiH) as the reductant. organic-chemistry.org Despite the extensive research into catalysts for this reaction, the specific application of 8,8'-biquinoline complexes is not prominently featured in the scientific literature. However, the fundamental principles of N,N-ligand utility in stabilizing active metal centers suggest their potential applicability in this field.

In some catalytic oxidation processes, metal complexes can act as oxygen carriers, facilitating the transfer of oxygen from an oxidant (like O₂) to a substrate. This is a key principle in chemical looping processes where a solid oxygen carrier, typically a metal oxide, shuttles oxygen between two reactors. libretexts.orgresearchgate.net In the context of homogeneous catalysis, a soluble metal complex can perform a similar role.

The ability of a complex to function as an oxygen carrier is linked to its redox properties and its capacity to interact with both molecular oxygen and the substrate. Copper complexes are well-known for their redox activity. Research on a terdentate 8-hydroxyquinoline (B1678124) (8HQ) derivative has shown that its copper(II) complexes can engage in metal transfer and redox reactions. nih.gov Specifically, a ternary complex involving the 8HQ ligand, copper, and an imidazole (B134444) group was found to be capable of generating reactive oxygen species. nih.gov This suggests that the copper center, when coordinated by the quinoline ligand, becomes redox-active. Such activity is a prerequisite for oxygen carrier catalysis, where the metal center must cycle between different oxidation states to bind, activate, and transfer oxygen. These findings imply that copper complexes of 8,8'-biquinoline, with their strong chelating and redox-modulating properties, could potentially be developed as effective homogeneous oxygen carrier catalysts.

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer over the other, is a powerful approach to achieve this. Axially chiral biaryl ligands, such as BINOL and its derivatives, are highly successful in this arena. Chiral derivatives of 8,8'-biquinoline, which are nitrogen analogues of BINOL (sometimes referred to as azaBINOLs), represent a promising class of ligands for enantioselective transformations. rsc.org

A key application of asymmetric catalysis is the enantioselective addition of nucleophiles to prochiral aldehydes. The enantioselective allylation of aldehydes, which produces valuable chiral homoallylic alcohols, can be catalyzed by chiral Lewis acid complexes. rsc.org For instance, chiral catalytic complexes prepared from indium triflate (In(OTf)₃) and chiral PYBOX ligands effectively catalyze the reaction between allyltributylstannane (B1265786) and various aldehydes, yielding products with high enantioselectivity (up to 94% ee). rsc.org Similarly, the highly enantioselective addition of diphenylzinc (B92339) to aldehydes can be achieved using chiral H₈-binol derivatives as catalysts, affording chiral secondary alcohols in excellent yields and enantiomeric excesses (up to 98% ee). organic-chemistry.org While specific examples detailing the use of chiral 8,8'-biquinoline derivatives for the enantioselective allylation of aldehydes are not widespread, the principles established with analogous chiral ligands strongly support their potential in this application. The C₂-symmetric and electronically tunable scaffold of chiral biquinolines makes them excellent candidates for inducing stereocontrol in metal-catalyzed additions to carbonyls.

Heterogeneous Catalysis Using Biquinoline-Functionalized Materials

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. rsc.orgmdpi.com A common strategy to create heterogeneous catalysts is to immobilize a homogeneous molecular catalyst onto a solid support. rsc.orgresearchgate.net Materials like silica (B1680970), porous carbons, and polymers are frequently used as supports. mdpi.commdpi.com

Quinoline derivatives, including 8,8'-biquinoline, can be covalently grafted onto these supports to create functionalized materials that can then chelate metal ions to form active heterogeneous catalysts. Mesoporous silica nanoparticles (MSNs), with their high surface area and tunable pore structure, are particularly attractive supports. nih.gov Researchers have successfully functionalized silica surfaces with quinoline-based ligands for various applications. For example, 8-aminoquinoline (B160924) has been grafted onto silica nanoparticles to create a nanosensor for detecting zinc ions. nih.gov In another study, 8-hydroxyquinoline was attached to mesoporous silica (SBA-15) via a sulfonamide bond, and the resulting material was used to coordinate aluminum complexes.

These immobilization techniques can be directly applied to 8,8'-biquinoline to generate solid-supported catalysts. By anchoring the biquinoline ligand to a support and then introducing a metal salt, a robust heterogeneous catalyst can be prepared, combining the high activity of the molecular complex with the practical benefits of a solid catalyst.

| Quinoline Derivative | Solid Support | Functionalization Method | Application | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline derivative (QTEPA) | Silica Nanoparticles | Grafting of a silane (B1218182) derivative | Fluorescent sensing of Zn(II) | nih.gov |

| 8-Hydroxy-2-methylquinoline | Silicotungstic Acid (H₄SiW₁₂O₄₀) | Ionic interaction/hybrid formation | Heterogeneous acid catalysis (ketalization) | researchgate.net |

| 8-Hydroxyquinoline-5-sulfonyl chloride | Aminopropyl-functionalized SBA-15 Silica | Sulfonamide bond formation | Support for aluminum complexes |

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of 8,8'-biquinoline and its derivatives as organic linkers has yielded MOFs with exceptional catalytic capabilities. These materials combine the benefits of homogeneous catalysis, such as well-defined active sites, with the advantages of heterogeneous catalysis, including ease of separation and recyclability.

A notable example involves a series of MOFs, designated as GR-MOFs, synthesized using 2,2'-bicinchoninic acid (H₂BCA), a dicarboxylic acid derivative of biquinoline. nih.govacs.orgacs.org These MOFs have been prepared with various s-block (Sr, Ba) and d-block (Y, Cd) metals, resulting in two- and three-dimensional structures with diverse coordination modes. nih.govacs.org The structural integrity and high stability of these GR-MOFs make them excellent candidates for heterogeneous catalysis. nih.gov Specifically, the s-block metal-based MOFs, GR-MOF-11 (Sr-based) and GR-MOF-14 (Ba-based), have demonstrated remarkable efficiency in the cyanosilylation of carbonyl compounds. nih.govacs.orgacs.org

The catalytic activity of these MOFs is attributed to the presence of accessible Lewis acid sites at the metal centers, which are crucial for activating substrates. mdpi.com The biquinoline-based linker not only provides the structural backbone of the MOF but also influences the electronic properties of the metal centers, thereby modulating their catalytic activity. The porous nature of these MOFs can also play a role in substrate selectivity and reaction rates by confining the reactants within their channels. nih.gov

The cyanosilylation of carbonyl compounds is a significant carbon-carbon bond-forming reaction in organic synthesis, providing access to cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and β-amino alcohols. nih.gov Biquinoline-based MOFs have emerged as highly efficient catalysts for this transformation.

In a key study, GR-MOF-11 and GR-MOF-14, which are based on strontium and barium respectively, exhibited the highest reported efficiency for the MOF-catalyzed cyanosilylation of a wide range of aldehydes and ketones. nih.govacs.orgacs.org These reactions were successfully carried out using a low catalyst loading of just 0.5 mol%, at room temperature, and under solvent-free conditions. nih.govacs.orgacs.org For instance, the cyanosilylation of benzaldehyde using these catalysts proceeded to quantitative conversion. nih.gov The efficiency of these s-block metal-based MOFs is noteworthy, especially considering that the catalytic activity of MOFs in the cyanosilylation of less reactive ketones is often limited. nih.gov

The superior performance of GR-MOF-11 and GR-MOF-14 is attributed to the nature of the s-block metals and the structural features of the MOF. nih.gov The strong interaction between the metal and the carboxylate groups of the biquinoline linker, coupled with the non-toxic and abundant nature of strontium and barium, makes these catalysts particularly attractive. nih.gov

Table 1: Catalytic Performance of GR-MOFs in the Cyanosilylation of Benzaldehyde

| Catalyst | Metal Center | Catalyst Loading (mol%) | Time (min) | Conversion (%) |

| GR-MOF-11 | Sr | 0.5 | 5 | >99 |

| GR-MOF-12 | Y | 0.5 | 180 | >99 |

| GR-MOF-13 | Cd | 0.5 | 120 | >99 |

| GR-MOF-14 | Ba | 0.5 | 10 | >99 |

Data sourced from a study on the catalytic transformation of carbonyl compounds using biquinoline-based MOFs. nih.gov

The hydroboration of ketones is a fundamental method for the synthesis of secondary alcohols. For the first time, the use of s-block metal-based MOFs as catalysts for this reaction has been reported, with biquinoline-based systems showing promising results. nih.govacs.org

The same family of GR-MOFs was tested in the hydroboration of various ketones, achieving moderate to good conversions. nih.govacs.org This demonstrates the versatility of these biquinoline-based catalytic platforms. The reaction typically involves the use of a borane (B79455) source, such as pinacolborane (HBpin), to reduce the ketone to the corresponding alcohol. The MOF acts as a catalyst to facilitate this transformation. While the conversions were not as high as in the cyanosilylation reactions, these findings open a new avenue for the application of s-block metal MOFs in catalysis. nih.gov

Table 2: Hydroboration of Acetophenone using GR-MOFs

| Catalyst | Metal Center | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| GR-MOF-11 | Sr | 2.0 | 24 | 65 |

| GR-MOF-12 | Y | 2.0 | 24 | 20 |

| GR-MOF-13 | Cd | 2.0 | 24 | 35 |

| GR-MOF-14 | Ba | 2.0 | 24 | 70 |

Data sourced from a study on the catalytic transformation of carbonyl compounds using biquinoline-based MOFs. nih.gov

Mechanistic Investigations of Biquinoline-Enhanced Catalytic Processes

Understanding the mechanism of catalysis is crucial for the rational design of more efficient catalysts. For biquinoline-enhanced catalytic processes, particularly within MOFs, mechanistic studies have shed light on the role of the metal center and the biquinoline linker.

For the cyanosilylation of carbonyl compounds , a plausible mechanism involves the initial coordination of the carbonyl substrate to the metal center of the MOF. nih.gov This coordination acts as a Lewis acidic activation, increasing the electrophilicity of the carbonyl carbon. This activation step is considered critical, especially for the s-block metal-based GR-MOFs. nih.govacs.org Following this activation, a nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN) on the activated carbonyl group occurs, leading to the formation of the cyanohydrin product. nih.gov The biquinoline linker, by maintaining the structural integrity of the MOF and influencing the electronic environment of the metal center, plays a crucial indirect role in this catalytic cycle.

In the case of the hydroboration of ketones , the proposed mechanism is different. nih.gov Based on previous studies of similar systems, the reaction is believed to be first-order with respect to the MOF and ketone concentrations, and zero-order with respect to the pinacolborane (HBpin) concentration. nih.gov The proposed catalytic cycle begins with the reaction of HBpin with the MOF to generate a metal-hydride intermediate ([MOF]–H). Subsequently, the carbonyl group of the ketone inserts into the newly formed metal-hydride bond. The final step involves the reaction with another molecule of HBpin, which results in the formation of the borate (B1201080) ester product and the regeneration of the active [MOF]–H species, allowing it to re-enter the catalytic cycle. nih.gov In this mechanism, the biquinoline-based framework provides a stable and reusable platform for the generation and stabilization of the catalytically active metal-hydride species.

Supramolecular Chemistry and Advanced Materials Derived from 8,8 Biquinoline

Biquinoline as a Core Building Block for Supramolecular Architectures

The 8,8'-biquinoline scaffold is a significant building block in supramolecular chemistry, a field focused on the assembly of molecules into larger, well-defined structures through non-covalent interactions. The unique structural and electronic properties of the biquinoline unit, characterized by its rigid, aromatic framework and specific arrangement of nitrogen atoms, make it an excellent candidate for constructing complex, functional superstructures.

Rational Design Principles for Self-Assembly and Supramolecular Structures

The creation of complex supramolecular architectures from molecular components is guided by rational design principles that leverage a deep understanding of non-covalent interactions. This approach involves engineering biomolecules and synthetic molecules to achieve specific functions and properties based on their structure-function relationships. acs.org The fundamental goal is to program the folding and self-assembly of building blocks by dictating interactions at the molecular level. nih.gov

Key principles underpinning this rational design include:

Non-Covalent Interactions: The self-assembly process is primarily driven by a combination of weak, reversible interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and metal coordination. elsevierpure.com The reversible nature of these bonds allows for error correction during assembly, leading to highly ordered and thermodynamically stable final structures.

Molecular Complementarity: The shape, size, and electronic properties of the interacting molecules must be complementary to ensure specific and directional binding. For instance, the arrangement of hydrogen bond donors and acceptors can be precisely controlled to guide molecules into specific patterns, such as chains or networks. nih.gov

Thermodynamics and Kinetics: The final supramolecular structure represents a thermodynamic minimum, but the pathway to reach it is governed by kinetics. Factors such as solvent polarity, temperature, and component concentration can significantly influence the assembly process and even allow for switching between different structures (polymorphs). researchgate.netgoogle.com

Hierarchical Assembly: Inspired by biological systems, complex structures are often built in a stepwise, hierarchical fashion. Smaller, well-defined motifs assemble first, which then organize into larger, more intricate architectures. nih.govnih.gov

In the context of biquinoline and its derivatives, these principles are applied to direct their assembly. The planar aromatic rings are predisposed to π-π stacking, while the nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites. nih.govelsevierpure.com By chemically modifying the biquinoline core with functional groups, such as hydroxyl or carboxyl groups, researchers can introduce specific interaction points to guide the formation of desired supramolecular structures. elsevierpure.com

Formation of Hydrogen-Bonded Polymeric Systems from Di(8-hydroxyquinoline) Derivatives

While metal coordination is a primary method for polymerizing quinoline-based ligands, systems involving di(8-hydroxyquinoline) derivatives can also form polymeric structures where hydrogen bonding plays a crucial stabilizing role. A bis-bifunctional derivative of 8-hydroxyquinoline (B1678124), specifically 5,5′-[methylenebis(p-phenylenenitrilomethylidyne)]di-8-quinolinol, has been synthesized and used to create coordination polymers with various divalent transition metals. nih.gov The bis-bifunctional nature of this ligand allows it to bridge metal ions, leading to the formation of a polymeric chain. nih.gov Although the primary backbone is formed through metal-ligand coordination, the resulting products exhibit properties, such as insolubility and high thermal stability, that are markedly different from non-polymeric 8-hydroxyquinoline complexes, confirming their polymeric nature. nih.gov

In related systems, hydrogen bonding is a dominant force in directing the supramolecular architecture. For example, in a crystal structure containing an 8-hydroxy-7-iodoquinoline-5-sulfonate anion, the quinolinol hydroxyl group acts as both a hydrogen bond donor and acceptor, forming a supramolecular chain. nih.gov These chains are further linked by other hydrogen bonds involving water molecules and π-π stacking interactions to build a three-dimensional framework. nih.gov Theoretical studies on 8-hydroxyquinoline derivatives have also highlighted the significance of both intramolecular and intermolecular hydrogen bonding in the formation of supermolecular structures. nih.gov The interplay of these non-covalent forces is essential for the stabilization of the extended networks.

Fabrication and Application of Metal-Organic Frameworks (MOFs) with Biquinoline Linkers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. nih.gov The tunability of their pore size, shape, and chemical environment makes them highly promising for applications in gas storage, separation, and catalysis. nih.govmdpi.com Biquinoline derivatives have been successfully employed as sophisticated organic linkers in the fabrication of novel MOFs.

Role of Biquinoline as a Janus-Head Linker in MOF Construction

A notable example of a biquinoline linker is 2,2′-biquinoline-4,4′-dicarboxylic acid (H₂BCA), which has been utilized as a "Janus-head" linker in the synthesis of a new family of MOFs, named GR-MOFs. nih.gov The term "Janus-head" refers to the ligand's ability to present two distinct coordination faces, enabling the formation of complex and varied network topologies. The structural characterization of these MOFs reveals a rich variety of coordination modes, with the Janus-head topology of the ligand being maintained in most cases. acs.org

A series of these MOFs were synthesized via a solvothermal route using H₂BCA with different s-block (Sr, Ba) and d-block (Y, Cd) metals. acs.org The resulting structures range from 2D polymeric networks to 3D coordination polymers. nih.gov For instance, in GR-MOF-11, the strontium metal center is coordinated to the carboxylate groups of the H₂BCA linker, while in GR-MOF-13 (Cadmium), the metal ion is bonded to both the carboxylate oxygens and the heterocyclic nitrogen atoms of the biquinoline unit. nih.gov The conformation of the linker is directly correlated with the material's properties; a loss of the Janus-head conformation in one case was found to negatively impact the MOF's catalytic activity. mdpi.com

| Name | Chemical Formula | Metal Ion | Block | Dimensionality |

|---|---|---|---|---|

| GR-MOF-11 | {Sr(BCA)₂} | Strontium (Sr) | s-block | 2D |

| GR-MOF-12 | {Y(BCA)₁.₅} | Yttrium (Y) | d-block | 3D |

| GR-MOF-13 | {Cd(BCA)₂₂(DMF)} | Cadmium (Cd) | d-block | 3D |

| GR-MOF-14 | {Ba(BCA)₂} | Barium (Ba) | s-block | 3D |

Development of Gas-Selective Membranes based on Biquinoline-MOFs

Membrane-based gas separation is a highly efficient and energy-saving technology compared to traditional methods like cryogenic distillation. acs.org MOFs are exceptional candidates for creating advanced separation membranes due to their highly tunable pore sizes, large surface areas, and controllable surface functionalities. mdpi.com These properties allow for the design of membranes that can separate gases based on molecular sieving or selective adsorption. The successful fabrication of high-quality, continuous MOF membranes, typically on a porous support, is a key challenge in this field. mdpi.com

While the family of GR-MOFs constructed from the Janus-head biquinoline linker H₂BCA has been synthesized and studied for applications in catalysis, their use in gas-selective membranes is not yet extensively reported. nih.govacs.org However, their structural characteristics suggest potential in this area. For example, GR-MOF-13 possesses channels of approximately 7 Å, while GR-MOF-14 has a more compact structure with a pore size of about 1.5 Å. nih.gov The ability to generate biquinoline-based MOFs with different pore sizes is a critical first step in designing materials for specific gas separations. The chemical stability of these MOFs is also a crucial factor, as industrial gas streams can contain moisture or acidic components that can degrade the framework. nih.govchemicalbook.com The development of biquinoline-MOF membranes would involve optimizing their growth as thin, defect-free films on porous substrates and evaluating their permeance and selectivity for gas pairs like H₂/CO₂, CO₂/CH₄, or Xe/Kr. chemicalbook.comscitepress.org

Integration of Biquinoline Units into Functional Polymeric Materials

The incorporation of unique molecular scaffolds into polymer chains is a powerful strategy for creating functional materials with tailored properties. Biisoquinoline and biquinoline scaffolds, with their distinct photophysical characteristics and potential for axial chirality, are attractive targets for inclusion in advanced polymers. researchgate.net However, the synthesis of such polymers has been challenging. researchgate.net

Recently, a multicomponent cascade C─H activation/annulation polymerization (CAAP) strategy was developed to synthesize structurally diverse biisoquinoline-containing polymers (BCPs). researchgate.net This one-pot reaction uses readily available starting materials to build the polymer chain, offering an efficient route to these previously hard-to-access materials. The resulting BCPs demonstrate a range of desirable properties for advanced materials, including excellent solubility and good film-forming capabilities. researchgate.net

A key feature of these biquinoline-containing polymers is their tunable luminescent properties. researchgate.net This allows for applications in optoelectronics and sensing. For example, thin films made from a photosensitive BCP have been used to generate high-resolution, multiscale fluorescent photopatterns. researchgate.net Furthermore, the use of chiral catalysts in the polymerization process has enabled the creation of optically active BCPs, opening possibilities for their use in asymmetric catalysis and chiral recognition. researchgate.net This contrasts with simpler functional polymers containing single 8-hydroxyquinoline units, which are often prepared for use in OLEDs or as antimicrobial agents by blending or grafting onto a polymer backbone. google.comnih.gov The direct integration of the larger biquinoline unit into the polymer backbone represents a significant step toward more complex and functional polymeric systems. researchgate.net

Synthesis of Novel Biquinoline-Containing Copolyamic Acids and Copolybenzoxazinoneimides

The synthesis of high-performance polymers incorporating heterocyclic units like biquinoline is a field of interest for creating materials with enhanced thermal stability and specific functionalities. The general approach to creating copolyamic acids involves the polycondensation reaction between a diamine and a dianhydride. To incorporate an 8,8'-biquinoline moiety, a custom diamine monomer containing the biquinoline unit would be required. This monomer would then be reacted with a commercial or custom-synthesized dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (B1165640) (ODPA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

The resulting copolyamic acid solution can then be processed into films or fibers. The subsequent conversion to copolybenzoxazinoneimides involves a two-step process: a thermal or chemical imidization to form the polyimide, followed by a cyclization reaction to create the benzoxazinone (B8607429) ring. This final structure is known for its exceptional thermal resistance.

While specific literature detailing the synthesis of copolyamic acids and copolybenzoxazinoneimides directly from an 8,8'-biquinoline diamine is not widely available, the synthesis of related quinoline-containing polymers has been documented. For instance, the Doebner quinoline (B57606) synthesis approach has been utilized to create biquinoline carboxylic acids from components like 2-chloroquinoline-3-carbaldehydes, pyruvic acid, and anilines. researchgate.net Additionally, methods for creating 8-substituted quinoline-2-carboxamides involve multi-step processes starting from 8-hydroxy quinaldine, which is oxidized and then coupled with an amine. nih.gov These synthetic strategies highlight the chemical versatility of the quinoline ring system for creating novel monomers for advanced polymer synthesis.

Photonic and Optoelectronic Applications of Biquinoline Systems

The unique photophysical properties of 8,8'-biquinoline and its derivatives make them valuable components in a range of photonic and optoelectronic applications. Their ability to form stable complexes with various metal ions allows for the fine-tuning of electronic and luminescent characteristics.

Luminescent Ruthenium(II) Complexes for Photodynamic and Photocaging Applications

Ruthenium(II) polypyridine complexes, including those with biquinoline-type ligands, are extensively studied for their rich photochemical properties. acs.orgscirp.org These complexes can absorb light in the visible spectrum and populate long-lived triplet excited states, making them ideal for light-activated therapies.

Photodynamic Therapy (PDT): In PDT, a photosensitizer (PS) is excited by light to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells. Ruthenium(II) complexes incorporating biquinoline ligands have been developed as effective PDT agents. researchgate.net Upon irradiation with visible light, these complexes can efficiently generate ¹O₂, leading to significant toxicity in cancer cell lines like HeLa and MCF-7. researchgate.net

Photocaging: Photocaging involves using a metal complex to "cage" or deactivate a bioactive molecule. The active molecule is then released at a specific time and location by exposing the complex to light. Ruthenium(II) complexes have been utilized to cage various amines. In this application, two equivalents of an amine ligand are bound to the ruthenium center, rendering them inactive. Upon irradiation, one of the amine molecules is released, restoring its biological function. scirp.org This provides precise spatiotemporal control over drug delivery.

Table 1: Properties of Selected Ruthenium(II) Biquinoline-type Complexes for Photonic Applications

| Complex Type | Application | Mechanism of Action | Key Feature |

|---|---|---|---|

| Ru(II)-biquinoline | Photodynamic Therapy (PDT) | Generates singlet oxygen (¹O₂) upon visible light irradiation, inducing cell death. | High quantum yield and good lipophilicity for cellular uptake. researchgate.net |

| Ru(II)-bipyridine-amine | Photocaging | Light-induced release of a caged amine ligand, activating its biological function. | Provides spatial and temporal control over the release of bioactive molecules. scirp.org |

| Ru(II)-cyanine | NIR-activated PDT | Uses cyanine (B1664457) dyes to extend light absorption into the near-infrared (NIR) range. | Allows for deeper tissue penetration for treating hypoxic tumors. mdpi.com |

| Ru(II)-flavin | Phosphorescence | Exhibits strong phosphorescence from a flavin-decorated ligand. | Potential for triplet-triplet annihilation upconversion applications. researchgate.net |

Investigations into Energy Migration and Light Harvesting in Polynuclear Metal Complexes

Inspired by natural photosynthesis, researchers have designed polynuclear metal complexes that function as artificial light-harvesting antennae. These systems typically consist of multiple chromophores (light-absorbing units) that transfer absorbed energy to a central reaction center or emitter.

Biquinoline and similar terpyridine ligands are excellent building blocks for constructing linear polynuclear assemblies with metal ions like ruthenium(II). In these structures, multiple metal-ligand units are linked together. When one part of the complex absorbs a photon, the energy can migrate efficiently along the molecular backbone to a specific site. This process, known as intramolecular energy transfer, can concentrate light energy and is crucial for applications in solar energy conversion. For example, in heteronuclear complexes containing both ruthenium and osmium centers, the energy absorbed by a Ru(II)-based unit can be quantitatively transferred to a lower-energy Os(II)-based center, effectively quenching the luminescence of the former and sensitizing the latter. This directional energy flow is a key principle in designing efficient light-harvesting systems. nih.gov

Application as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) rely on the balanced injection and transport of holes and electrons, which recombine in an emissive layer to produce light. The performance and efficiency of an OLED are highly dependent on the materials used in each layer.

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline such as tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials for the emissive and electron-transport layers (ETL) in OLEDs. Biquinoline-based systems share these favorable electronic properties. The function of the ETL is to facilitate the transport of electrons from the cathode to the emissive layer. Materials based on quinoline and biquinoline possess suitable Lowest Unoccupied Molecular Orbital (LUMO) energy levels that reduce the energy barrier for electron injection from the cathode. mdpi.com

Table 2: Role of Quinoline Derivatives in OLED Device Performance

| Compound/Layer | Function | Impact on OLED Performance |

|---|---|---|

| 8-Hydroxyquinoline Complexes (e.g., Alq₃) | Electron Transport Layer (ETL) / Emissive Layer | Facilitates electron transport; provides a site for electron-hole recombination to emit light. |

| 8-Hydroxy-quinolinato Lithium (Liq) | Electron Injection Layer (EIL) | Reduces the energy barrier for electron injection from the cathode, lowering driving voltage and increasing power efficiency. unipg.itmdpi.com |

| Bis(8-hydroxyquinoline) zinc (Znq₂) | Emissive Layer | Offers high electroluminescence quantum yield and good thermal stability, enabling bright and stable emission. |

Theoretical and Computational Investigations of 8,8 Biquinoline Systems

Quantum Chemical Calculation Methodologies (e.g., DFT, TD-DFT, B3LYP, M06)

Extensive searches of scientific literature did not yield specific studies employing quantum chemical calculation methodologies such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), or specific functionals like B3LYP and M06, that are focused solely on the 8,8'-biquinoline system. While these methods are commonly used for a wide range of organic molecules, including related quinoline (B57606) derivatives like 8-hydroxyquinoline (B1678124) and 2,2'-biquinoline (B90511), dedicated computational studies on the 8,8'-biquinoline isomer were not found. researchgate.netmdpi.comnih.govnih.gov

Geometry Optimization and Prediction of Molecular Structures

There is a lack of published research specifically detailing the geometry optimization and prediction of the molecular structure of 8,8'-biquinoline using computational methods. General principles of computational chemistry suggest that methods like DFT would be suitable for determining the optimized three-dimensional arrangement of atoms in 8,8'-biquinoline. mdpi.comnih.gov However, specific data on bond lengths, bond angles, and dihedral angles for this particular compound, derived from such calculations, are not available in the reviewed literature.

Simulation and Interpretation of Vibrational (IR, Raman) and NMR Spectra

No specific computational studies were found that simulate and interpret the vibrational (IR, Raman) or NMR spectra of 8,8'-biquinoline. While DFT calculations are frequently used to predict the vibrational frequencies and chemical shifts of organic molecules to aid in the interpretation of experimental spectra, this has not been specifically applied to 8,8'-biquinoline in the available literature. researchgate.netnih.govnih.govresearchgate.net

Computational Prediction of Electronic Absorption Spectra (UV-Vis) and Optical Properties

Detailed computational predictions of the electronic absorption spectra (UV-Vis) and other optical properties for 8,8'-biquinoline using methods like TD-DFT are not present in the surveyed scientific papers. Such studies are valuable for understanding the electronic transitions within a molecule but have not been specifically reported for 8,8'-biquinoline. nih.govgoogle.comnih.gov

Analysis of Molecular Orbitals (HOMO-LUMO Energy Gaps, Charge Transfer Mechanisms)

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and associated charge transfer mechanisms for the 8,8'-biquinoline molecule could not be located in the existing scientific literature. This type of analysis is crucial for predicting the chemical reactivity and electronic properties of a molecule. researchgate.netscirp.orgyoutube.com

Conformational Analysis and Exploration of Rotational Barriers

There is no available research that specifically investigates the conformational analysis or the rotational barriers around the central C-C bond of 8,8'-biquinoline through computational methods. Such studies are important for understanding the molecule's flexibility and the potential for atropisomerism. rsc.orgnih.govlibretexts.orgbiomedres.usrsc.org

Computational Studies of Electrochemical Phenomena and Redox Pathways

No computational studies focused on the electrochemical phenomena, such as the prediction of redox potentials or the elucidation of redox pathways, for 8,8'-biquinoline were identified. These calculations are vital for applications in areas like organic electronics and catalysis. chemrxiv.orgmdpi.comdtu.dkresearchgate.netrowansci.com

Analytical Applications and Method Development Using 8,8 Biquinoline Derivatives

Utilization as Complexing Agents for Metal Ion Detection and Quantification

Derivatives of 8,8'-biquinoline have been successfully employed as complexing agents for the detection and quantification of metal ions. A notable example is the use of biquinoline for the spectrophotometric determination of copper. In this method, copper(I) ions react with biquinoline to form a distinct pink-colored complex, which exhibits maximum absorption at a wavelength of 545 nm. nih.gov This colorimetric reaction provides a basis for the quantitative analysis of copper in various samples, including complex matrices like sugar cane spirits. nih.gov

The reaction is typically carried out in the presence of a reducing agent, such as hydroxylamine, to ensure the copper is in the +1 oxidation state, which readily complexes with biquinoline. nih.gov The addition of a surfactant, like Triton X-100, can enhance the solubility of the complex and improve the sensitivity and stability of the measurement, eliminating the need for hazardous organic solvents for extraction. nih.gov This method has been shown to be linear over a concentration range of 0.2 to 20.0 mg/L with a detection limit of 0.05 mg/L, demonstrating its utility for trace metal analysis. nih.gov

While the application of 8,8'-biquinoline itself is more specific, the broader class of quinoline (B57606) derivatives, such as 8-hydroxyquinoline (B1678124) (oxine), are renowned for their ability to form stable chelate complexes with a wide array of metal ions. nbinno.comscispace.comresearchgate.net These complexes are often colored and can be insoluble in water but soluble in organic solvents, enabling their separation and subsequent analysis by spectrophotometry or fluorometry. nbinno.com The selectivity for different metal ions can be controlled by adjusting the pH of the solution, as different metal-quinoline complexes precipitate at distinct pH ranges. nbinno.com

Development of Colorimetric Assays for Biochemical Analysis

A significant application of a biquinoline derivative is in the realm of biochemical analysis, particularly in the quantification of proteins and the determination of the total reducing capacity of a sample.

The Bicinchoninic Acid (BCA) Method for Protein Quantification

The bicinchoninic acid (BCA) assay is a widely used and highly sensitive colorimetric method for determining the total concentration of protein in a solution. researchgate.netresearchgate.netresearchgate.net This assay utilizes bicinchoninic acid (4,4'-dicarboxy-2,2'-biquinoline), a derivative of 8,8'-biquinoline. nbinno.com

The principle of the BCA assay involves a two-step reaction. First, under alkaline conditions, the peptide bonds in proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). researchgate.netscirp.org The amount of Cu¹⁺ produced is directly proportional to the amount of protein present in the sample. In the second step, two molecules of BCA chelate with one Cu¹⁺ ion, forming an intense purple-colored complex. researchgate.netscirp.org This complex exhibits a strong absorbance at a wavelength of 562 nm, which can be measured using a spectrophotometer. researchgate.netscirp.org

The relationship between protein concentration and the absorbance of the BCA-Cu¹⁺ complex is linear within a specific concentration range (typically 0.5 µg/mL to 1.5 mg/mL), allowing for the creation of a standard curve for accurate protein quantification. researchgate.netresearchgate.net The assay is compatible with many detergents commonly used to solubilize proteins, making it a versatile tool in biochemistry and molecular biology research. scirp.org

| Feature | Description |

| Reagent | Bicinchoninic acid (a biquinoline derivative) |

| Principle | Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with BCA |

| Detection | Colorimetric measurement of the purple BCA-Cu¹⁺ complex |

| Wavelength | 562 nm |

| Sensitivity | High, capable of detecting low protein concentrations |

Determination of Total Reducing Capacity in Various Samples

This principle is analogous to other antioxidant capacity assays, such as the ferric reducing antioxidant power (FRAP) assay, which measures the reduction of a ferric-ligand complex to the ferrous form by antioxidants. The intensity of the color change is proportional to the total reducing power of the sample. Therefore, by using a suitable standard with known reducing capacity, the total reducing capacity of an unknown sample can be determined using a biquinoline-based system.

Advanced Chromatographic and Spectroscopic Analytical Techniques

While specific applications of 8,8'-biquinoline in advanced chromatographic and spectroscopic techniques are not as extensively documented as for other quinoline isomers, the general principles and methodologies are applicable.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Quinoline Derivatives

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net For quinoline derivatives, reversed-phase HPLC is a commonly employed method. nih.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724). nih.gov

The separation of quinoline derivatives is influenced by factors such as their polarity, the pH of the mobile phase, and the specific functional groups present on the quinoline rings. For instance, the analysis of 8-amino-quinoline derivatives has been successfully performed using a C18 column with a mobile phase of acetonitrile and water, with detection at 240 nm. nih.gov The purity of synthesized compounds can be effectively determined using this method. nih.gov While a specific, detailed HPLC method for 8,8'-biquinoline was not found in the reviewed literature, the general approaches used for other quinoline derivatives would be the starting point for developing such a method.

| Parameter | Typical Conditions for Quinoline Derivative Analysis |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis Detector (e.g., at 240 nm) |

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. This enhancement allows for the detection of analytes at very low concentrations and provides detailed information about their molecular structure and orientation on the surface.

While specific SERS studies on 8,8'-biquinoline are not widely reported, research on the closely related 2,2'-biquinoline (B90511) has demonstrated the utility of SERS in studying its adsorption on colloidal silver particles. researchgate.net Such studies can reveal information about the interaction between the biquinoline molecule and the metal surface, including which atoms are involved in the binding and the orientation of the molecule relative to the surface.